molecular formula C13H15ClN6O3 B11263132 N~4~-(4-chlorophenyl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(4-chlorophenyl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11263132
M. Wt: 338.75 g/mol
InChI Key: ABHVFGUWVKNMQW-UHFFFAOYSA-N
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Description

N4-(4-CHLOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and a nitropyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the nitro group, and the attachment of the chlorophenyl and methoxyethyl groups. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Substitution Reactions: Attachment of the chlorophenyl and methoxyethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the chlorophenyl group.

Scientific Research Applications

N4-(4-CHLOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The nitro group and the pyrimidine core play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2-methoxyethyl)amino]acetamide
  • 2-METHOXYETHYL N-(4-CHLOROPHENYL)CARBAMATE

Uniqueness

N4-(4-CHLOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15ClN6O3

Molecular Weight

338.75 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C13H15ClN6O3/c1-23-7-6-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-8(14)3-5-9/h2-5H,6-7H2,1H3,(H4,15,16,17,18,19)

InChI Key

ABHVFGUWVKNMQW-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])N

Origin of Product

United States

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